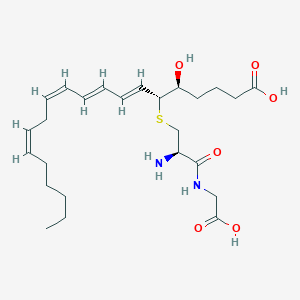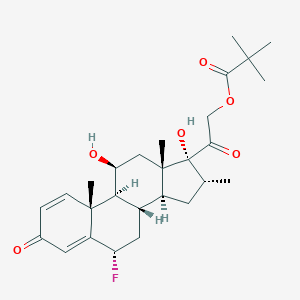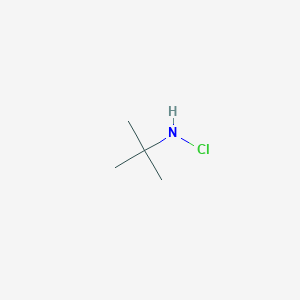
白三烯 D4
概述
描述
- 白三烯D4 (LTD4) 是一种具有生物活性的二十碳烷酸。
- 它在炎症反应中起着核心作用,尤其是在哮喘和过敏反应的病理生理学中。
- LTD4 诱导平滑肌收缩,导致支气管收缩和血管收缩。它还会增加血管通透性。
- 嗜碱性粒细胞释放 LTD4 .
科学研究应用
- LTD4 在哮喘领域具有研究潜力。
- 它是一种有效的支气管收缩剂,可以作为治疗干预的目标。
- 除了哮喘,它的应用还扩展到生物学、医学和工业的其他领域,尽管具体示例并不容易获得。
作用机制
- LTD4 通过与靶细胞上的半胱氨酰白三烯受体结合来发挥作用。
- 这些受体参与调节平滑肌收缩、炎症和免疫反应的信号通路。
安全和危害
未来方向
生化分析
Biochemical Properties
LTD4 is produced in leukocytes by the oxidation of arachidonic acid and the essential fatty acid eicosapentaenoic acid (EPA) by the enzyme arachidonate 5-lipoxygenase . It interacts with various enzymes, proteins, and other biomolecules to regulate immune responses . The production of leukotrienes is usually accompanied by the production of histamine and prostaglandins, which also act as inflammatory mediators .
Cellular Effects
LTD4 has significant effects on various types of cells and cellular processes. It influences cell function by inducing the contraction of smooth muscle, resulting in bronchoconstriction and vasoconstriction . It also increases vascular permeability . In addition, LTD4 promotes airway epithelial cell inflammation and remodeling .
Molecular Mechanism
LTD4 exerts its effects at the molecular level through several mechanisms. It binds to specific G-protein-coupled receptors, triggering a series of downstream signaling pathways . These pathways include Mitogen-Activated Protein Kinases (MAPK), Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt), and others, which regulate various metabolic and physiological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of LTD4 can change over time. For instance, LTD4 has been shown to stimulate Na-K-ATPase activity in rat intestinal epithelial cells, leading to alterations in the levels of inflammatory markers such as GM-CSF, TNF-α, IL-1β, EGF, and eotaxin .
Dosage Effects in Animal Models
In animal models, the effects of LTD4 can vary with different dosages. For example, montelukast, a leukotriene receptor antagonist, has been shown to ameliorate tissue damage in sepsis-induced lung and renal injury in rats .
Metabolic Pathways
LTD4 is involved in various metabolic pathways. It is produced from arachidonic acid via the 5-lipoxygenase pathways . This pathway follows two routes, one includes cysteinyl leukotrienes (LTC4, LTD4, and LTE4), and the second starts at LTB4 .
Transport and Distribution
It is known that LTD4 is released by basophils , suggesting that it may be transported and distributed via these cells.
Subcellular Localization
The subcellular localization of LTD4 receptors has been studied in sheep tracheal smooth muscle. The receptors were found in subcellular membrane fractions obtained from the muscle, suggesting that the plasma membrane is the primary location of specific LTD4 receptors .
准备方法
- LTD4 是 5-脂氧合酶途径的产物。
- 不幸的是,有关其制备的具体合成路线和反应条件在文献中没有得到广泛记载。
- 工业生产方法可能涉及酶促或化学合成,但详细的信息很少。
化学反应分析
- LTD4 会发生各种反应,包括氧化、还原和取代。
- 常见的试剂和条件取决于具体情况,并可能因具体反应而异。
- 从这些反应中形成的主要产物没有明确报道。
相似化合物的比较
- 虽然 LTD4 在作为支气管收缩剂和炎症介质的特定作用方面是独特的,但它是白三烯家族的一部分。
- 其他相关的白三烯包括白三烯 C4 和 E4,它们在诱导平滑肌收缩和炎症方面具有类似的功能。
属性
| { "Design of the Synthesis Pathway": "The synthesis of leukotriene D4 involves the coupling of leukotriene C4 with glutathione. The overall reaction is catalyzed by the enzyme LTC4 synthase. In the absence of the enzyme, the reaction can be carried out using chemical methods.", "Starting Materials": [ "Leukotriene C4", "Glutathione", "Dicyclohexylcarbodiimide (DCC)", "N,N-Diisopropylethylamine (DIPEA)", "Methanol", "Chloroform", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "Leukotriene C4 is dissolved in chloroform and mixed with glutathione in methanol.", "Dicyclohexylcarbodiimide (DCC) and N,N-Diisopropylethylamine (DIPEA) are added to the mixture to activate the carboxylic acid group of glutathione.", "The reaction mixture is stirred at room temperature for several hours.", "The product is extracted with chloroform and washed with sodium bicarbonate and sodium chloride solution.", "The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "The product is purified by column chromatography using a silica gel column and eluted with a mixture of chloroform and diethyl ether." ] } | |
CAS 编号 |
73836-78-9 |
分子式 |
C25H40N2O6S |
分子量 |
496.7 g/mol |
IUPAC 名称 |
(5S,6R,7E,9E,11Z,14Z)-6-[2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C25H40N2O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)34-19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9-,12-11+,16-13+/t20?,21-,22+/m0/s1 |
InChI 键 |
YEESKJGWJFYOOK-LDDGIIIKSA-N |
手性 SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N |
SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N |
规范 SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N |
| 73836-78-9 | |
物理描述 |
Solid |
同义词 |
Leukotriene D Leukotriene D 4 Leukotriene D-4 Leukotriene D4 Leukotrienes D LTD4 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Leukotriene D4 interact with its target receptors?
A1: LTD4 primarily interacts with two G protein-coupled receptors, Cysteinyl Leukotriene Receptor 1 (CysLTR1) and Cysteinyl Leukotriene Receptor 2 (CysLTR2). LTD4 exhibits higher affinity for CysLTR1. [, , , ] The binding of LTD4 to these receptors triggers intracellular signaling cascades, leading to various physiological responses.
Q2: What are the downstream effects of LTD4 binding to CysLTR1?
A2: LTD4 binding to CysLTR1 activates multiple signaling pathways, including phospholipase C, leading to intracellular calcium mobilization and protein kinase C activation. [, ] This activation results in various cellular responses, such as smooth muscle contraction, increased vascular permeability, and mucus secretion. [, , , ]
Q3: Does LTD4 signaling play a role in cell survival and proliferation?
A3: Yes, research suggests that LTD4, acting through CysLTR1, can promote cell survival and proliferation in certain cell types, including intestinal epithelial cells. [, , ] This effect involves the activation of signaling pathways such as Ras, Erk1/2, p90RSK, and CREB. []
Q4: Can LTD4 signaling influence cell migration?
A4: Studies indicate that LTD4 can induce cell migration in specific cell types, such as intestinal epithelial cells. [] This process involves the activation of phosphatidylinositol 3-kinase (PI3K) and Rac, leading to the formation of membrane ruffles and cell motility. []
Q5: What is the role of LTD4 in the inflammatory response?
A5: LTD4 is a potent inflammatory mediator involved in various inflammatory conditions, including asthma and allergic rhinitis. [, , , ] It contributes to bronchoconstriction, mucus secretion, and increased vascular permeability in the airways. [, , , ]
Q6: Is LTD4 involved in the pathogenesis of specific diseases?
A6: Research suggests a potential role for LTD4 in several diseases, including: * Asthma: LTD4 contributes significantly to bronchoconstriction, mucus secretion, and airway hyperresponsiveness in asthma. [, , , , ] * Allergic Rhinitis: LTD4 is implicated in the pathogenesis of allergic rhinitis, contributing to nasal congestion, rhinorrhea, and sneezing. [] * Septic Shock: Evidence suggests LTD4 might participate in the development of septic shock and multi-organ failure. [, ] * Atherosclerosis: LTD4 may play a role in atherosclerosis by promoting endothelial dysfunction, macrophage foam cell formation, and the recruitment of immune cells. []
Q7: How is LTD4 metabolized and eliminated from the body?
A7: LTD4 is rapidly metabolized to Leukotriene E4 (LTE4) primarily by enzymes on the cell surface and in granules of neutrophils. [] Further metabolism occurs in the liver, and the metabolites are excreted mainly in bile. [, ]
Q8: What are leukotriene D4 receptor antagonists, and how do they work?
A8: Leukotriene D4 receptor antagonists are a class of drugs that block the action of LTD4 by binding to its receptors, CysLTR1 and/or CysLTR2. [, , ] This blockage inhibits the downstream signaling cascades, reducing the inflammatory effects of LTD4.
Q9: What are some examples of leukotriene D4 receptor antagonists?
A9: Examples of LTD4 receptor antagonists include: * Montelukast (MK-571): A selective and potent CysLTR1 antagonist. [, ] * Zafirlukast: A CysLTR1 antagonist. * Pranlukast: A CysLTR1 antagonist.
Q10: What are the clinical applications of LTD4 receptor antagonists?
A10: LTD4 receptor antagonists are primarily used in the management of: * Asthma: These drugs are effective in controlling asthma symptoms, improving lung function, and reducing exacerbations. [, , ] * Allergic Rhinitis: LTD4 receptor antagonists can relieve symptoms of allergic rhinitis, such as nasal congestion and rhinorrhea. [, ]
Q11: Can LTD4 receptor antagonists be used in combination with other medications?
A11: Yes, LTD4 receptor antagonists are often used in combination with other asthma medications, such as inhaled corticosteroids, to achieve better control of asthma symptoms. []
Q12: Are there specific inhibitors of LTD4 synthesis?
A12: Yes, inhibitors of LTD4 synthesis target enzymes involved in the leukotriene synthesis pathway. One example is MK-886, which inhibits 5-lipoxygenase activating protein (FLAP), a protein essential for leukotriene synthesis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B162620.png)





